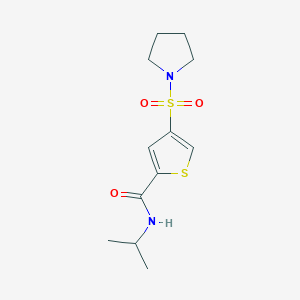
N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves reactions of anthranilamide with various reagents. For example, anthranilamide reacts with isocyanates to produce dihydro-oxazolo[2,3-b]quinazolin-5-ones and dihydro-[1,3]oxazino[2,3-b]quinazolin-6-ones through a process that may involve intermediate steps or direct cyclization under specific conditions (Chern et al., 1988). Similarly, reactions of anthranilamides with levulinic acids have been developed to synthesize tetrahydropyrrolo[2,1-b]quinazoline derivatives (Yamato & Takeuchi, 1982).
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is key to understanding their reactivity and potential applications. For instance, nickel complexes bearing quinazolinone derivatives exhibit specific catalytic activities due to their molecular structure, which has been elucidated through spectroscopic analyses and X-ray diffraction (Wang, Shen, & Sun, 2009).
Chemical Reactions and Properties
Quinazolinone derivatives participate in various chemical reactions, contributing to their diverse chemical properties. Reactions such as carbonylation and cyclization of related compounds have been studied to understand the synthesis pathways and potential for generating novel compounds (Usifoh & Okunrobo, 2009). Additionally, the reactivity of these derivatives in the presence of different reagents and conditions has been a subject of interest for synthesizing anticancer agents and other biologically active compounds (Alafeefy et al., 2015).
Physical Properties Analysis
The physical properties of quinazolinone derivatives, such as solubility, melting point, and crystalline structure, are essential for their practical applications. Studies involving X-ray crystallography and spectroscopic methods provide insights into the physical characteristics of these compounds, which influence their chemical reactivity and potential use in various fields (Costa et al., 2004).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for forming diverse derivatives, are crucial for the application of quinazolinone derivatives in medicinal chemistry and materials science. For example, the ability of these compounds to undergo nucleophilic addition reactions has been explored for synthesizing novel anticancer agents (El-hashash et al., 2018).
Wissenschaftliche Forschungsanwendungen
Antiviral Activities
Quinazolinone derivatives have been recognized for their potential antiviral properties. A study by Selvam et al. (2007) synthesized novel quinazolin-4(3H)-ones using a microwave technique and evaluated their antiviral activity against various viruses including influenza A and severe acute respiratory syndrome coronavirus. The study identified compounds with significant inhibitory effects on viral replication, emphasizing the potential of quinazolinone derivatives as antiviral agents (Selvam, Vijayalakshimi, Smee, Gowen, Julander, Day, & Barnard, 2007).
Anticancer Activities
Quinazolinone-based compounds have also shown promising anticancer activities. Bavetsias et al. (2002) designed water-soluble analogues of CB30865, a quinazolin-4-one antitumor agent, to improve its solubility and efficacy. These analogues demonstrated enhanced cytotoxicity and retained the unique biochemical characteristics of CB30865, making them potential candidates for cancer therapy (Bavetsias, Skelton, Yafai, Mitchell, Wilson, Allan, & Jackman, 2002).
Wirkmechanismus
Mode of Action
It is synthesized by the reaction of acyl- and aroylpyruvic acids with 3-amino-5,5-dimethylcyclohex-2-en-1-one . The reaction mechanism was proposed based on ab initio quantum-chemical calculations .
Biochemical Pathways
The compound is part of a class of compounds known for their potential biological activity .
Eigenschaften
IUPAC Name |
N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-17(2)8-13-12(14(21)9-17)10-18-16(19-13)20-15(22)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLAKVQPLMWYOLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=NC(=NC=C2C(=O)C1)NC(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![isopropyl 2-methyl-4-(3-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5506393.png)
![N-(4-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}phenyl)-2-pyrimidinecarboxamide](/img/structure/B5506394.png)
![(3E)-2-[4-(2-furoyl)-1,4-diazepan-1-yl]-5,5-dimethylhex-3-enoic acid](/img/structure/B5506413.png)
![ethyl 4-[(4-ethylphenyl)amino]-6,8-dimethyl-3-quinolinecarboxylate](/img/structure/B5506420.png)
![2-[4-(4-ethoxybenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B5506428.png)
![methyl 3-{[(2-methoxyphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5506435.png)
![4-[4-(3-phenylpropanoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5506442.png)
![2-[(4-chlorobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5506449.png)


![2-{2-[(tert-butylamino)methyl]-4,6-dichlorophenoxy}acetamide hydrochloride](/img/structure/B5506461.png)
![6-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5506469.png)
![5-[4-(aminomethyl)-1-piperidinyl]-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-3(2H)-pyridazinone hydrochloride](/img/structure/B5506479.png)
